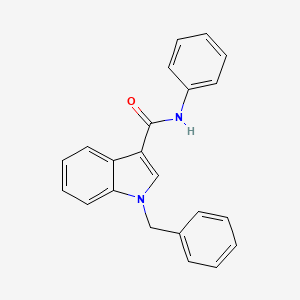

1-benzyl-N-phenyl-1H-indole-3-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-benzyl-N-phenyl-1H-indole-3-carboxamide is a synthetic cannabinoid . It is a part of the indole family of compounds, which are prominent in natural and non-natural products of biological and pharmaceutical importance .

Synthesis Analysis

The synthesis of 1-benzyl-N-phenyl-1H-indole-3-carboxamide involves a four-step process. This includes formylation with Vilsmeier-Haack reagents, disproportionation through the Cannizzaro reaction, chlorination using thionyl chloride, and subsequent substitution with benzylamine .Molecular Structure Analysis

The molecular formula of 1-benzyl-N-phenyl-1H-indole-3-carboxamide is C25H19N3O . The structure includes a 3-(1-naphthoyl)indole structure with substitution at the nitrogen atom of the indole ring .Chemical Reactions Analysis

The compound is involved in a one-pot, three-component Fischer indolisation–N-alkylation sequence for the synthesis of 1,2,3-trisubstituted indoles . This procedure is rapid, operationally straightforward, and generally high yielding .Wissenschaftliche Forschungsanwendungen

1. Chemical Synthesis and Reactions

1-benzyl-N-phenyl-1H-indole-3-carboxamide and related compounds are frequently involved in chemical synthesis and reactions. For instance, Hallett et al. (2000) demonstrated a rearrangement reaction involving the indole nucleus, highlighting the formation of a reactive spirocyclopropyl-3H-indole intermediate, which is crucial for the stereo- and regiochemical outcomes of the reaction (Hallett et al., 2000). Similarly, Bratton et al. (2000) described the synthesis of novel 3- and 5-substituted indole-2-carboxamides, contributing to the development of diverse indole compounds (Bratton et al., 2000).

2. Optical Properties and Solvent Interactions

Research by Deguchi et al. (1993) on a compound closely related to 1-benzyl-N-phenyl-1H-indole-3-carboxamide revealed significant solvent dependence of its optical rotation, emphasizing the importance of solvent interactions in determining the optical properties of such compounds (Deguchi et al., 1993).

3. Polymerization and Catalysis

The research by Koeller et al. (2009) highlighted the role of N-(3,5-Bis(trifluoromethyl)phenyl)-1H-indole-2-carboxamide as an effective catalyst for ring-opening polymerization of l-lactide, demonstrating the catalytic potential of such compounds in polymer science (Koeller et al., 2009).

4. Structural Analysis and Drug Design

Al-Ostoot et al. (2020) conducted a design-based synthesis and molecular docking analysis of an indole acetamide derivative, providing insights into the structural and interaction energy studies, crucial for drug design (Al-Ostoot et al., 2020).

5. Pharmacological Applications

Although not directly related to 1-benzyl-N-phenyl-1H-indole-3-carboxamide, research on similar indole carboxamides has indicated their potential in pharmacology. For example, Alexandre et al. (2011) synthesized a series of indole carboxamides as HIV-1 non-nucleoside reverse transcriptase inhibitors, showcasing the therapeutic applications of such compounds (Alexandre et al., 2011).

Wirkmechanismus

Eigenschaften

IUPAC Name |

1-benzyl-N-phenylindole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18N2O/c25-22(23-18-11-5-2-6-12-18)20-16-24(15-17-9-3-1-4-10-17)21-14-8-7-13-19(20)21/h1-14,16H,15H2,(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIYSSTIZRQDQNF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C=C(C3=CC=CC=C32)C(=O)NC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Ethyl-8-(3-(trifluoromethyl)benzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2866907.png)

![(4-(6-Ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(1-(methylsulfonyl)pyrrolidin-2-yl)methanone](/img/structure/B2866910.png)

![5-[(2-Chlorobenzyl)thio]-8,9-dimethoxy-2-phenyl[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B2866913.png)

![6-(4-Chlorophenyl)-2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2866914.png)

![3-(3-hydroxypropyl)-1-methyl-9-(3-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2866918.png)

![3-(3-chlorobenzyl)-9-(4-methoxyphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2866923.png)

![6-[(4-Fluorophenyl)methyl]-3-(3-methylphenyl)triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2866925.png)

![methyl 3-[(3-formyl-1H-indol-1-yl)methyl]benzoate](/img/structure/B2866928.png)